molecular formula C12H14F3NO5 B8076202 1-(3-(Trifluoromethyl)phenoxy)propan-2-amine oxalate

1-(3-(Trifluoromethyl)phenoxy)propan-2-amine oxalate

Cat. No.: B8076202
M. Wt: 309.24 g/mol
InChI Key: JCNOLVOTJXJHQA-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)phenoxy)propan-2-amine oxalate is an organic compound that features a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Trifluoromethyl)phenoxy)propan-2-amine oxalate typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)phenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Amination: The phenoxy intermediate is then subjected to amination using a suitable amine source, such as propan-2-amine, under controlled conditions to yield the desired amine product.

    Oxalate Formation: Finally, the amine product is reacted with oxalic acid to form the oxalate salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and solvent selection, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques may also be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Trifluoromethyl)phenoxy)propan-2-amine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The trifluoromethyl group and phenoxy ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(3-(Trifluoromethyl)phenoxy)propan-2-amine oxalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)phenoxy)propan-2-amine oxalate involves its interaction with molecular targets, such as enzymes or receptors, through its trifluoromethyl and phenoxy groups. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant that also contains a trifluoromethylphenoxy group.

    Pexidartinib: A kinase inhibitor with a similar trifluoromethyl group.

Uniqueness

1-(3-(Trifluoromethyl)phenoxy)propan-2-amine oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxalate form enhances its stability and solubility, making it suitable for various applications.

Properties

IUPAC Name

oxalic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO.C2H2O4/c1-7(14)6-15-9-4-2-3-8(5-9)10(11,12)13;3-1(4)2(5)6/h2-5,7H,6,14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNOLVOTJXJHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC(=C1)C(F)(F)F)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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